![molecular formula C28H38N2O10 B1263351 N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Bactericidal Agents against MRSA : Certain benzamides, similar in structure to the specified compound, demonstrate potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit rapid concentration-dependent bactericidal effects, making them significant in combating MRSA infections (Zadrazilova et al., 2015).
Receptor Binding Studies
- Sigma-2 Receptor Probes : Analogues of benzamides have been utilized in studies involving sigma-2 receptors. They show high affinity and are useful in understanding the receptor's role in various physiological processes (Xu et al., 2005).
Drug Design and Discovery
Analgesic and Antipyretic Agent Synthesis : Benzamide derivatives have been explored for their potential as analgesic and antipyretic agents. Their synthesis involves environmentally friendly methods, suggesting their potential in green chemistry applications (Reddy et al., 2014).
Antibacterial and Antifungal Activities : Compounds with structural similarities to the specified benzamide have shown promise as antibacterial and antifungal agents. They exhibit significant activity against various microbial strains, indicating their potential in developing new antimicrobial drugs (Patel & Dhameliya, 2010).
Imaging and Diagnostic Applications
- Imaging Solid Tumors : Fluorine-labeled benzamide analogues have been developed for positron emission tomography (PET) imaging of solid tumors. They target sigma-2 receptors and have shown high tumor uptake, making them valuable in cancer diagnosis (Tu et al., 2007).
Potential Antiallergic Agents
- Antiallergic Activity Studies : Certain benzamide derivatives have been identified as active in antiallergic tests, such as the rat passive cutaneous anaphylaxis test. These findings suggest the potential use of structurally related benzamides in treating allergic reactions (Peet et al., 1986).
Eigenschaften
Produktname |
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide |
|---|---|
Molekularformel |
C28H38N2O10 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C28H38N2O10/c1-8-15(4)22-26(36)39-19(12-14(2)3)23(33)28(6,7)27(37)38-16(5)20(25(35)40-22)30-24(34)17-10-9-11-18(21(17)32)29-13-31/h9-11,13-16,19-20,22,32H,8,12H2,1-7H3,(H,29,31)(H,30,34)/t15?,16-,19?,20-,22?/m0/s1 |
InChI-Schlüssel |
DGUFUEHCXSEKMT-GBCVEWGJSA-N |
Isomerische SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)O[C@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
Synonyme |
JBIR 06 JBIR-06 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



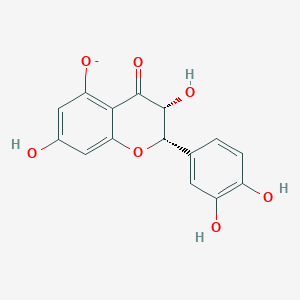
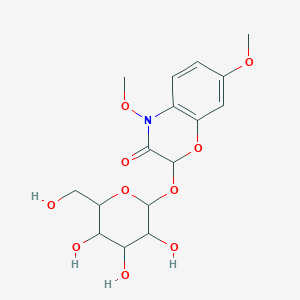
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
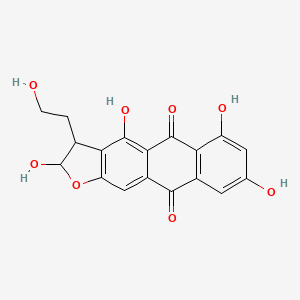
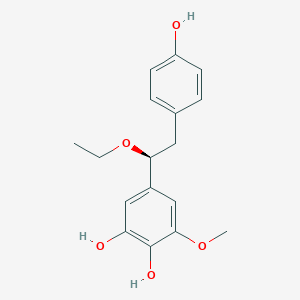

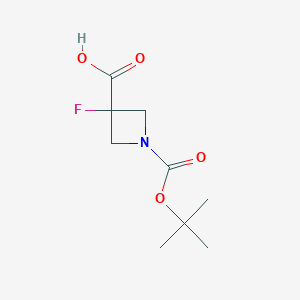
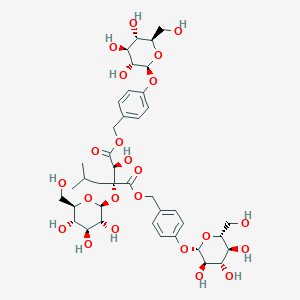

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
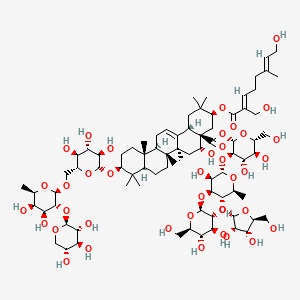
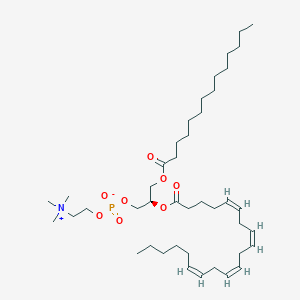
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)